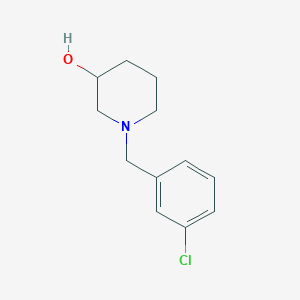

1-(3-Chloro-benzyl)-piperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

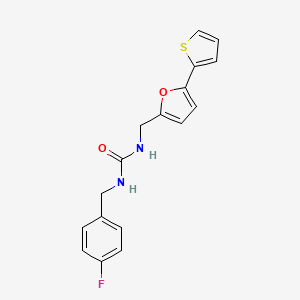

Synthesis Analysis

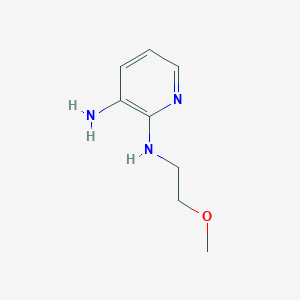

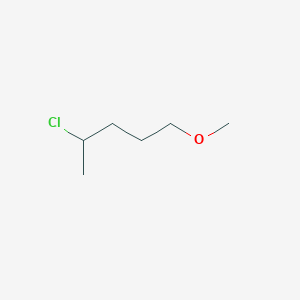

The synthesis of similar compounds like “1-(3-Chlorobenzyl)piperazine” often involves the use of 3-Chlorobenzyl bromide . This compound reacts with aminoethanol and NaH to yield aminoethyl 3-chlorobenzyl ether . It’s also used as a starting reagent during the synthesis of other compounds .

Wissenschaftliche Forschungsanwendungen

Green Corrosion Inhibitors

Piperidine derivatives, including those structurally related to 1-(3-Chloro-benzyl)-piperidin-3-ol, have been investigated for their applications as green corrosion inhibitors on iron surfaces. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo dynamics suggest that these compounds can interact with iron (Fe) to form complexes that offer corrosion protection. This interaction is predominantly through mono-dentate mode with active sites on the iron surface, indicating potential utility in materials science for protecting metal surfaces in corrosive environments (Belghiti et al., 2018).

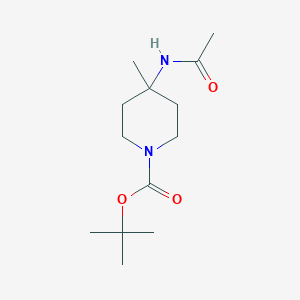

Molecular Docking Studies

1-Benzyl-4-(N-Boc-amino)piperidine, a compound similar to 1-(3-Chloro-benzyl)-piperidin-3-ol, has been characterized through spectroscopic methods and investigated for its structural features. The study includes molecular docking to assess its anticancer activity against VEGFR-2 kinase inhibitors, highlighting the compound's potential in drug discovery and pharmaceutical research for targeting specific protein receptors associated with cancer (Janani et al., 2020).

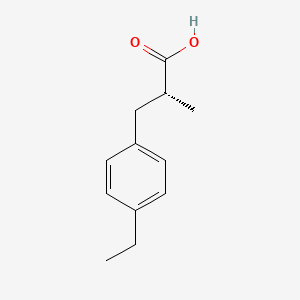

Synthesis of Pharmacologically Active Compounds

Research into the synthesis of l-benzyl-4-(chloromethyl)piperidine, a close analogue, and its application in the synthesis of potential pharmaceuticals showcases the versatility of this chemical structure. The compound serves as a building block for creating N-benzylpiperidine and N-benzylpyrrolidine derivatives, suggesting its value in medicinal chemistry for developing new therapeutic agents (Rodríguez-Franco & Fernández-Bachiller, 2002).

Antimicrobial Activity

Derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine have been synthesized and evaluated for their antimicrobial properties against pathogens of tomato plants, demonstrating significant potent activities. This research underscores the potential agricultural applications of these compounds in protecting crops from bacterial and fungal infections (Vinaya et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Benzylic compounds are known to participate in various reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been studied for their metabolic processes in preclinical drug discovery/development .

Result of Action

The compound’s reactions at the benzylic position could potentially lead to changes in the structure and function of target molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3-Chloro-benzyl)-piperidin-3-ol. For instance, benzyl chloroformate, a similar compound, is known to be a water-sensitive oily colorless liquid, and it degrades in contact with water .

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSOPFLTNRUGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-benzyl)-piperidin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2880910.png)

![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2880911.png)

![1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2880918.png)

![8-(1,3,4-Thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2880921.png)

![N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2880929.png)